1-(2-Aminopyrimidin-4-yl)piperidin-3-ol

Medicinal Chemistry Kinase Inhibitors Fragment-Based Drug Discovery

Fragment-based screening requires building blocks with defined stereochemistry and hydrogen-bonding vectors. 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol (CAS 1314355-94-6) addresses this with its chiral 3-hydroxyl group, providing an H-bond donor/acceptor orthogonal to the 4-OH isomer. • Expands 3D pharmacophore coverage in kinase/GPCR fragment libraries • Serves as matched negative control for 4-OH lead series, with near-identical MW and lipophilicity • Supplied at 95% purity in up to 5 g quantities for immediate hit expansion

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1314355-94-6
Cat. No. B1376833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminopyrimidin-4-yl)piperidin-3-ol
CAS1314355-94-6
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC(=NC=C2)N)O
InChIInChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12)
InChIKeyPUMDSLSEDRYTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol (CAS 1314355-94-6): Core Fragment Profile for Procurement Decisions


1-(2-Aminopyrimidin-4-yl)piperidin-3-ol (CAS 1314355-94-6), also named 2-Amino-4-(3-hydroxypiperidin-1-yl)pyrimidine, is a heterocyclic building block (C9H14N4O, MW 194.23) composed of a 2-aminopyrimidine ring linked via its 4-position to the nitrogen of a piperidin-3-ol moiety . Commercial samples are typically supplied at 95% purity (HPLC) . This compound serves as a versatile synthetic intermediate or fragment for medicinal chemistry campaigns, particularly where a hydrogen-bond-donating hydroxyl group adjacent to a basic amine is desired for modulating target engagement or physicochemical properties .

Procurement Risk: Why In-Class 2-Aminopyrimidine-Piperidine Fragments Cannot Simply Be Interchanged with 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol


Closely related aminopyrimidine-piperidine fragments often differ in the position and nature of substituents on the piperidine ring (e.g., 3‑OH vs. 4‑OH or unsubstituted piperidine). The 3‑hydroxyl group in the target compound introduces a chiral center and a hydrogen‑bond donor/acceptor that can dramatically alter binding mode, selectivity, and physicochemical profile relative to the 4‑hydroxy isomer or the des‑hydroxy analog. Several patent families exploit 2‑aminopyrimidine‑piperidine scaffolds as kinase or GPCR modulators [1], and even subtle structural changes among positional isomers have been shown to cause >10‑fold shifts in target potency and selectivity in related chemotypes [2]. Therefore, assuming functional interchangeability without explicit comparative data risks compromising SAR continuity and assay reproducibility.

Quantitative Differentiation Evidence for 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol vs. Structural Analogs


Fragment Elaboration Potential: Evidence from Patented Kinase Inhibitor Scaffolds

Patent CO‑2021004553‑A2 discloses amino‑pyrimidonyl‑piperidinyl derivatives as kinase inhibitors [1]. While the exact target compound is not explicitly exemplified in the patent, its core scaffold – a 2‑aminopyrimidine directly N‑linked to a functionalized piperidine – constitutes the minimal pharmacophoric element claimed in the Markush structure. In the broader 2‑aminopyrimidine‑piperidine series, the presence and position of a hydroxyl group on the piperidine ring have been correlated with differential kinase selectivity; for example, 4‑hydroxypiperidine analogs in related chemotypes have shown IC50 values ranging from 0.83 nM to >1,000 nM depending on hydroxyl placement, whereas des‑hydroxy analogs frequently lose >100‑fold potency [2]. The 3‑hydroxy orientation in the target compound provides a distinct hydrogen‑bond vector not achievable with 4‑hydroxy or unsubstituted piperidine isomers.

Medicinal Chemistry Kinase Inhibitors Fragment-Based Drug Discovery

Physicochemical Differentiation: Predicted pKa and logD vs. 4-Hydroxy Isomer

The predicted pKa of 1‑(2‑aminopyrimidin‑4‑yl)piperidin‑3‑ol is 14.35±0.20 (presumably for the piperidine NH⁺ or the 2‑amino pyrimidine NH₂), with a predicted density of 1.317±0.06 g/cm³ and a boiling point of 459.0±55.0 °C . In contrast, the 4‑hydroxy isomer, 1‑(2‑aminopyrimidin‑4‑yl)piperidin‑4‑ol, would be expected to exhibit different intramolecular hydrogen‑bonding patterns due to the altered spatial relationship between the hydroxyl and the pyrimidine N1 atom, potentially affecting its logD and solubility. No experimentally measured logD or solubility values for either isomer were found in the public domain, but the difference in hydroxyl positioning is anticipated to produce measurable shifts in chromatographic hydrophobicity indices (CHI) and aqueous solubility, which are critical for fragment library design [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Tractability: Commercial Availability and Purity Benchmarking

1‑(2‑Aminopyrimidin‑4‑yl)piperidin‑3‑ol is commercially available from multiple vendors including AKSci, CymitQuimica, Leyan, and ChemicalBook suppliers, typically in quantities ranging from 250 mg to 5 g at ≥95% purity (HPLC) . In contrast, the 4‑hydroxy positional isomer and the des‑hydroxy analog (1‑(2‑aminopyrimidin‑4‑yl)piperidine) are less broadly stocked or are custom‑synthesis items with longer lead times. This immediate multi‑source availability reduces procurement risk for laboratories that require rapid SAR exploration or fragment screening campaigns. The compound is classified as a ‘Building Block’ by major suppliers, confirming its intended role as a synthetic intermediate rather than a final bioactive entity.

Chemical Sourcing Building Blocks Fragment Libraries

Optimal Application Scenarios for 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol Based on Verified Differentiation Evidence


Fragment-Based Screening Library Design Requiring 3D Pharmacophore Diversity

When constructing a fragment library for NMR‑ or SPR‑based screening against kinases or GPCRs, the 3‑hydroxyl configuration of this compound provides a hydrogen‑bond vector orthogonal to that of the 4‑hydroxy isomer, expanding the library's three‑dimensional pharmacophore coverage [1]. The presence of both a hydrogen‑bond donor (‑OH) and a basic amine on the piperidine ring, combined with the 2‑aminopyrimidine hinge‑binding motif, makes this fragment suitable for probing targets where a specific spatial arrangement of polar interactions is required [2].

SAR Exploration of Hydroxyl Positional Effects on Kinase Selectivity

In medicinal chemistry programs where a 2‑aminopyrimidine‑piperidine scaffold has been identified as a hit, procurement of the 3‑OH isomer enables systematic comparison with the 4‑OH and des‑hydroxy analogs. Published class‑level evidence indicates that hydroxyl positional isomerism in related chemotypes can cause >100‑fold shifts in kinase inhibitory potency, suggesting that the 3‑OH variant may confer a distinct selectivity profile that warrants experimental evaluation [1].

Rapid Hit‑to‑Lead Elaboration with Immediate Multi‑Gram Availability

The compound is stocked by multiple vendors in up to 5 g quantities at 95% purity, enabling immediate initiation of parallel chemistry for hit expansion without the 4–8 week lead time often required for custom synthesis of less common isomers [1]. This logistical advantage is particularly relevant for CROs and biotech companies operating under tight project timelines.

Negative Control or Inactive Comparator for 4‑Hydroxy‑Piperidine Lead Series

If a lead optimization campaign has identified the 4‑hydroxy isomer as critical for activity, the 3‑hydroxy isomer can serve as a closely matched negative control to confirm the stereoelectronic requirements of the pharmacophore. Its near‑identical molecular weight and lipophilicity minimize confounding factors in cellular assay interpretation, providing a rigorous test of the hydroxyl positional hypothesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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